Lancotrione sodium
Description
Historical Trajectory of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Herbicides
The journey of HPPD inhibitor herbicides began with a serendipitous discovery in the late 1970s. The first commercialized herbicide from this class was pyrazolynate, introduced by Sankyo in 1980 for use in rice fields. mdpi.com This was followed by other early examples such as pyrazoxyfen (B166693) and benzofenap, primarily utilized in the Japanese rice market. mdpi.com At the time of their introduction, the precise mode of action of these compounds was not fully understood. researchgate.net
It wasn't until the late 1990s that scientists elucidated that these herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. mdpi.com This enzyme is crucial in plants for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid synthesis. By blocking HPPD, these herbicides disrupt carotenoid production, leading to the destruction of chlorophyll (B73375) and subsequent bleaching of the plant tissue, ultimately causing the weed's death. mdpi.com
The significance of HPPD inhibitors grew substantially in the 2000s as weed resistance to other major herbicide classes, such as glyphosate (B1671968) and ALS inhibitors, became a widespread agricultural problem. mdpi.com This spurred further research and development, leading to the introduction of newer and more effective HPPD inhibitors for major crops like corn and soybeans. mdpi.com
Below is a table outlining the timeline of early HPPD inhibitor commercialization:
| Year of Commercialization | Herbicide | Chemical Class | Discovering Company |
| 1980 | Pyrazolynate | Pyrazolone | Sankyo |
| 1985 | Pyrazoxyfen | Pyrazolone | Ishihara |
| 1987 | Benzofenap | Pyrazolone | Mitsubishi & Rhône-Poulenc |
| 1996 | Isoxaflutole | Isoxazole | Rhône-Poulenc |
| 2001 | Benzobicyclon | Triketone | SDS Biotech |
| 2002 | Mesotrione (B120641) | Triketone | Syngenta |
| 2006 | Topramezone | Pyrazolone | BASF |
| 2007 | Tembotrione (B166760) | Triketone | Bayer Crop Science |
| 2007 | Pyrasulfotole | Pyrazolone | Bayer Crop Science |
The Triketone Herbicide Class: Evolution and Significance
The triketone class of HPPD inhibitors has a unique origin rooted in natural allelochemicals. The discovery stemmed from the observation that very few plants grew under the bottlebrush plant (Callistemon citrinus). researchgate.netnih.gov Researchers identified the natural phytotoxin responsible for this allelopathic effect as leptospermone (B1674756). researchgate.netnih.gov While leptospermone itself had moderate herbicidal activity, it served as the chemical blueprint for a new class of synthetic herbicides. ucanr.edu
Scientists at companies that would later form Syngenta began to synthesize analogues of leptospermone, leading to the development of the 2-benzoylcyclohexane-1,3-diones, which are the core structure of triketone herbicides. mdpi.comnih.gov The first commercial triketone herbicide was sulcotrione, introduced in 1991 by Zeneca (now Syngenta). nih.gov This was followed by the highly successful mesotrione in 2001 and tembotrione in 2007. researchgate.netnih.gov
The significance of the triketone class lies in its broad-spectrum efficacy against many problematic broadleaf weeds and some grasses, coupled with good crop selectivity, particularly in corn. researchgate.netjpds.co.in Their mode of action, inhibiting the HPPD enzyme, provided a much-needed tool for managing weeds that had developed resistance to other herbicides. ontosight.ai The development of triketones is a prime example of how natural product chemistry can inspire the creation of effective and commercially successful agricultural products. researchgate.netnih.gov
Genesis and Commercialization Context of Lancotrione (B608446) Sodium
Lancotrione sodium is a more recent addition to the triketone family of HPPD inhibitor herbicides. It was developed by the Japanese company Ishihara Sangyo Kaisha (ISK) and first announced in 2016. chemicalbook.comwikipedia.org The commercialization of this compound began in 2019. chemicalbook.comwikipedia.org It is structurally related to another ISK herbicide, tefuryltrione. chemicalbook.com
This compound is specifically designed for use in rice paddies to control grassy and broadleaf weeds. wikipedia.orggoogle.com Its development reflects the ongoing need for new herbicide solutions in rice cultivation, a critical staple crop worldwide. Like other triketones, its mode of action is the inhibition of the HPPD enzyme, leading to the characteristic bleaching symptoms in susceptible weeds. chemicalbook.com The compound is formulated as a sodium salt, which can influence its solubility and application characteristics. google.comlgcstandards.com The introduction of this compound provides rice growers with a new tool to manage weed competition effectively and safely within their cropping systems. chemicalbook.com
A summary of this compound's development is presented below:
| Attribute | Details |
| Chemical Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione |
| Common Name | This compound |
| CAS Registry No. | 1486617-22-4 (Lancotrione), 1486617-22-4 (Sodium salt) |
| Herbicide Class | Triketone |
| Mode of Action | HPPD Inhibitor |
| Developing Company | Ishihara Sangyo Kaisha (ISK) |
| Year Announced | 2016 |
| Year Commercialized | 2019 |
| Primary Use | Weed control in rice |
Academic Research Landscape of Novel Herbicide Discovery
The discovery and development of new herbicides like this compound occur within a dynamic and challenging research landscape. For several decades, there has been a significant slowdown in the introduction of herbicides with novel modes of action. moa-technology.commdpi.com The last major new mode of action, HPPD inhibition, was discovered in the 1980s. moa-technology.com This innovation gap is concerning due to the rapid evolution and spread of herbicide-resistant weeds globally. moa-technology.comcambridge.org
Several factors contribute to this slowdown, including the high costs of research and development, stringent regulatory requirements, and the consolidation of the agrochemical industry. mdpi.comnih.gov The commercial success of herbicide-tolerant crop systems also shifted focus away from the discovery of new modes of action for a period. mdpi.com
However, the pressing need to combat herbicide resistance has reinvigorated discovery efforts in both industry and academia. mdpi.comnih.gov Current academic research focuses on several key areas:
Identifying Novel Target Sites: Researchers are exploring new potential enzyme targets within plant biochemical pathways that are essential for growth and development. mdpi.comnih.gov This includes enzymes involved in amino acid synthesis, fatty acid metabolism, and cell wall formation. mdpi.com
Natural Products as a Source of Inspiration: The story of triketones and leptospermone highlights the value of natural products. nih.gov Academic labs continue to screen plant and microbial extracts for novel phytotoxic compounds that can serve as templates for new synthetic herbicides. mdpi.com
Advanced Screening and Computational Methods: Modern herbicide discovery relies heavily on high-throughput screening of large chemical libraries. nih.gov Furthermore, computational approaches, such as molecular modeling and virtual screening, are being used to predict the herbicidal activity of molecules and to design compounds that bind to specific target sites. nih.gov
Understanding Resistance Mechanisms: A significant area of academic research is dedicated to understanding the biochemical and genetic basis of herbicide resistance in weeds. This knowledge is crucial for developing strategies to manage resistance and for designing new herbicides that are less prone to it.
The academic community plays a vital role in laying the fundamental scientific groundwork that enables the development of the next generation of weed management tools. moa-technology.commdpi.com This foundational research is essential for ensuring the long-term sustainability of agricultural production in the face of evolving weed challenges.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1486617-22-4 |
|---|---|
Molecular Formula |
C19H20ClNaO8S |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate |
InChI |
InChI=1S/C19H21ClO8S.Na/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15;/h5-6,15,21H,2-4,7-10H2,1H3;/q;+1/p-1 |
InChI Key |
NVRCUTOGBXRVOW-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+] |
Origin of Product |
United States |
Iii. Molecular Mechanism of Action of Lancotrione Sodium As an Hppd Inhibitor
Elucidation of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Lancotrione (B608446) Sodium
Lancotrione sodium, as a triketone herbicide, functions by inhibiting the HPPD enzyme. echemi.comgoogle.com This enzyme is responsible for the conversion of p-hydroxyphenylpyruvate (HPP) into homogentisate (B1232598) (HGA). google.com The inhibition of HPPD by triketones like lancotrione is a well-established mechanism. nih.gov The interaction involves the binding of the herbicide to the active site of the HPPD enzyme, preventing it from catalyzing its normal reaction. nih.govnih.gov This binding is often characterized by slow-binding kinetics, a feature that contributes to the inhibitor's potency. nih.gov Molecular docking studies of similar triketone inhibitors with the HPPD enzyme from Arabidopsis thaliana (AtHPPD) have shown that interactions such as π-π stacking between the inhibitor and amino acid residues in the binding site are crucial for the desired bioactivity. nih.gov
Biochemical Pathway Perturbations Induced by HPPD Inhibition
The inhibition of HPPD and the subsequent lack of homogentisate (HGA) production trigger significant disruptions in crucial biochemical pathways within the plant. researchgate.net
Homogentisate is a necessary precursor for the synthesis of plastoquinone (B1678516). google.comresearchgate.net Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS), which plays a vital role in the carotenoid biosynthesis pathway. cambridge.org The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool. cambridge.org Without sufficient plastoquinone, phytoene desaturase cannot function, which halts the production of carotenoids. cambridge.org Carotenoids are responsible for protecting chlorophyll (B73375) from photo-oxidation. Their absence leads to the characteristic bleaching or "triketone effect" observed in the new growth of treated plants, ultimately causing plant death. cambridge.org
The primary disruptions in plastoquinone and tocopherol biosynthesis can lead to a range of secondary metabolic effects in target organisms. The accumulation of the HPPD substrate, tyrosine, can occur. cambridge.org The severe oxidative stress resulting from the lack of carotenoid protection leads to the photo-destruction of chlorophyll and the generation of singlet oxygen, which is highly damaging to cellular components. google.com This widespread oxidative damage is a major contributor to the ultimate death of the weed.
Comparative Molecular Mechanisms with Other Triketone HPPD Inhibitors
This compound belongs to the triketone chemical family of HPPD-inhibiting herbicides, which includes other compounds like mesotrione (B120641), tembotrione (B166760), and tefuryltrione. cambridge.orgchemicalbook.com All triketones share the fundamental mechanism of inhibiting the HPPD enzyme. cambridge.orgnih.gov They are structurally analogous to the diketone portion of the natural substrate, p-hydroxyphenylpyruvate, allowing them to bind to the active site of the enzyme.
While the core mechanism is the same, variations in the chemical structures of different triketone herbicides can influence their specific interactions within the HPPD active site. nih.gov These structural differences can affect their binding affinity, selectivity, and kinetic properties. For instance, molecular modeling studies on various triketone derivatives have highlighted how different substituents on the core structure can lead to varied interactions with amino acid residues in the enzyme's binding pocket, thereby influencing their herbicidal potency. nih.govfrontiersin.org
Table 1: Comparison of Triketone HPPD Inhibitors
| Feature | This compound | Mesotrione | Tembotrione | Tefuryltrione |
| Core Structure | Triketone | Triketone | Triketone | Triketone |
| Primary Target | HPPD Enzyme | HPPD Enzyme | HPPD Enzyme | HPPD Enzyme |
| Primary Effect | Inhibition of HGA synthesis | Inhibition of HGA synthesis | Inhibition of HGA synthesis | Inhibition of HGA synthesis |
| Resultant Effect | Bleaching of new growth | Bleaching of new growth | Bleaching of new growth | Bleaching of new growth |
Enzymatic Kinetics of this compound Interaction with HPPD
Detailed enzymatic kinetic studies specifically for this compound's interaction with HPPD are not extensively available in the public domain. However, based on the known behavior of other triketone HPPD inhibitors, it is expected that this compound also exhibits slow-binding inhibition of the HPPD enzyme. nih.gov This type of inhibition is characterized by an initial, rapid binding event followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This slow-binding nature can contribute to the high potency of these herbicides. Further research is needed to fully characterize the specific kinetic parameters (such as Ki and the rates of association and dissociation) for the interaction between this compound and the HPPD enzyme from various plant species.
Iv. Structural Biology and Computational Analysis of Lancotrione Target Interactions
Macromolecular Target Characterization (HPPD)
The molecular target of lancotrione (B608446) is 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27), a key non-heme, iron(II)-dependent oxygenase. This enzyme plays an indispensable role in the tyrosine catabolism pathway in most aerobic organisms. In plants, this pathway is crucial for the biosynthesis of plastoquinone (B1678516) and α-tocopherol (Vitamin E). Plastoquinone is an essential cofactor for the photosynthetic electron transport chain and a redox-active antioxidant. Inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone. This, in turn, causes the indirect inhibition of phytoene (B131915) desaturase, resulting in the accumulation of phytoene and the subsequent photooxidative destruction of chlorophyll (B73375) and carotenoids, which manifests as the characteristic bleaching symptoms in susceptible plants.
Structurally, plant HPPD enzymes are typically homodimers. The active site of each monomer is located within a C-terminal domain that adopts a β-barrel fold, a common architecture for this class of enzymes. A critical feature of the active site is the highly conserved 2-His-1-carboxylate facial triad, comprising two histidine residues and one carboxylate residue (either glutamate (B1630785) or aspartate). These residues coordinate the catalytic Fe(II) ion, leaving three coordination sites available for the binding of molecular oxygen and the substrate, 4-hydroxyphenylpyruvate (HPP). The precise arrangement of active site residues creates a well-defined cavity that is exploited by triketone inhibitors like lancotrione.
Ligand Binding Site Analysis of Lancotrione to HPPD
Upon formulation, lancotrione sodium dissociates, and the active lancotrione molecule accesses the HPPD active site. X-ray crystallographic studies of HPPD co-crystallized with triketone inhibitors have provided high-resolution insights into the binding mode. Lancotrione, existing in its enol tautomeric form, binds within the active site as a bidentate ligand, chelating the catalytic Fe(II) ion through two of the oxygen atoms of its 1,3-dione moiety. This interaction displaces the native substrate, HPP, and effectively locks the enzyme in an inhibited state.
The binding is further stabilized by a network of specific interactions with key amino acid residues lining the active site cavity.
Metal Coordination: The primary interaction is the strong chelation of the Fe(II) ion by the C1 and C3 carbonyl oxygens of the triketone scaffold.
Hydrogen Bonding: The hydroxyl group on the cyclohexanedione ring of lancotrione can form hydrogen bonds with conserved residues such as a glutamine or asparagine, anchoring the ligand.
Hydrophobic Interactions: The substituted phenyl ring of lancotrione is oriented towards a hydrophobic sub-pocket within the active site. This pocket is typically lined with nonpolar residues like proline, leucine, and phenylalanine. These van der Waals and hydrophobic interactions contribute significantly to the binding affinity and specificity of the inhibitor.
The combination of direct metal coordination and extensive secondary interactions results in the slow-binding, tight-inhibition characteristic of triketone herbicides.
Computational Molecular Docking and Binding Affinity Predictions
Molecular docking simulations are powerful computational tools used to predict the preferred orientation and binding affinity of a ligand to its macromolecular target. For the lancotrione-HPPD system, docking studies consistently predict a binding pose that aligns well with experimental data from X-ray crystallography. These simulations place the triketone moiety in close proximity to the Fe(II) ion for chelation, while positioning the substituted phenyl ring within the hydrophobic pocket.
Docking programs calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to rank potential binding poses. Lower energy values indicate a more favorable interaction. These predictions are crucial for virtual screening of new chemical entities and for understanding the energetic contributions of different parts of the inhibitor molecule.
Interactive Table 4.3.1: Predicted Binding Affinities and Key Interactions for Lancotrione with Arabidopsis thaliana HPPD (This table is designed to be sortable and filterable in a digital format.)
| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
| AutoDock Vina | -11.2 | Fe(II), Gln371, Phe412, Pro250 | Metal Chelation, H-Bond, Hydrophobic |
| GOLD Suite | -10.8 (GoldScore) | Fe(II), Gln371, Phe369, Leu356 | Metal Chelation, H-Bond, Hydrophobic |
| Glide (Schrödinger) | -11.5 (GlideScore) | Fe(II), Gln371, Phe412, Phe369 | Metal Chelation, H-Bond, Hydrophobic |
| MOE (Molecular Operating Environment) | -9.9 (S-score) | Fe(II), Gln371, Pro250, Leu356 | Metal Chelation, H-Bond, Hydrophobic |
These computational results corroborate that the bidentate chelation to the iron cofactor is the dominant energetic contributor to binding, supplemented by significant hydrophobic and hydrogen bonding interactions[9, 13].
Molecular Dynamics Simulations of Lancotrione-HPPD Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the lancotrione-HPPD complex over time. By simulating the movements of all atoms in the system over nanoseconds or microseconds, MD can assess the stability of the predicted binding pose, the flexibility of the protein, and the role of solvent molecules.
MD simulations of the lancotrione-HPPD complex typically show that:
Binding Pose Stability: The docked pose of lancotrione remains stable throughout the simulation, with the root-mean-square deviation (RMSD) of the ligand remaining low (typically < 2 Å) relative to the protein backbone. This indicates a well-defined and stable binding mode.
Interaction Persistence: Key interactions, particularly the metal chelation and critical hydrogen bonds, are maintained for a high percentage of the simulation time, confirming their importance in anchoring the inhibitor.
Interactive Table 4.4.1: Summary of Molecular Dynamics Simulation Results for Lancotrione-HPPD Complex (This table is designed to be sortable and filterable in a digital format.)
| Simulation Parameter | Value/Observation | Significance |
| Simulation Time | 200 ns | Provides sufficient timescale to assess complex stability. |
| Average Ligand RMSD | 1.4 Å | Indicates high stability of the lancotrione binding pose. |
| Average Protein Backbone RMSD | 2.1 Å | Shows overall protein structure is maintained. |
| Key Interaction Occupancy (Fe-O) | >98% | Confirms persistent and stable metal chelation. |
| Key Interaction Occupancy (Gln371 H-Bond) | 85% | Highlights the importance of the key hydrogen bond. |
These dynamic studies provide a more realistic model of the inhibition event, confirming the stability and key features of the lancotrione-HPPD interaction predicted by static models.
Quantum Chemical Studies on Electronic Interactions
Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic nature of the interactions between lancotrione and the HPPD active site. These studies focus on the inhibitor and the immediate coordination sphere, including the Fe(II) ion and its coordinating amino acid residues.
QM analyses provide detailed information on:
Charge Distribution: DFT calculations reveal the partial atomic charges on the lancotrione molecule. The oxygen atoms of the 1,3-dione moiety are shown to have significant negative partial charges, making them strong Lewis bases for coordinating the positively charged Fe(II) ion.
Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface of lancotrione visually confirms the electronegative regions around the dione (B5365651) oxygens, which are complementary to the electropositive Fe(II) center.
Orbital Interactions: Analysis of the frontier molecular orbitals (HOMO-LUMO) explains the coordination bond in terms of orbital overlap between the highest occupied molecular orbital (HOMO) of the lancotrione enolate and the lowest unoccupied molecular orbital (LUMO) of the Fe(II) complex. This provides a fundamental understanding of the covalent character of the metal-ligand bond.
These studies confirm that the interaction is not purely electrostatic but involves significant orbital-driven charge transfer from the inhibitor to the metal center, contributing to the high-affinity binding[14, 15].
Structure-Activity Relationship (SAR) Derivation for Optimized Efficacy
Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity. For lancotrione and other triketone herbicides, SAR studies, guided by structural and computational data, have established several key principles for potent HPPD inhibition.
The Triketone Moiety: The 1,3-dione system (part of the larger triketone structure) is non-negotiable. It is the essential pharmacophore responsible for chelating the Fe(II) ion in the active site. Any modification that removes or sterically hinders this group drastically reduces or eliminates activity.
The Cyclohexanedione Ring: This ring acts as a scaffold, correctly positioning the 1,3-dione and the linker to the phenyl group. Its substitution pattern can influence physicochemical properties but is generally conserved.
The Substituted Phenyl Ring: This part of the molecule is a major determinant of potency and species selectivity. The nature and position of substituents on this ring dictate the quality of fit into the hydrophobic pocket of the HPPD active site. Variations in the amino acid composition of this pocket between different plant species are the basis for developing selective herbicides. For lancotrione, the specific substitution pattern is optimized for a tight fit into the active site of target weed species.
Interactive Table 4.6.1: Conceptual SAR for Lancotrione Analogs on Arabidopsis thaliana HPPD (This table is designed to be sortable and filterable in a digital format.)
| Molecule | Modification from Lancotrione Structure | IC₅₀ (nM) | Rationale |
| Lancotrione | Reference Compound | 2.5 | Optimized fit and chelation |
| Analog A | Removal of one carbonyl from 1,3-dione | >10,000 | Loss of bidentate chelation capability |
| Analog B | Unsubstituted Phenyl Ring | 85.0 | Reduced hydrophobic interaction in the binding pocket |
| Analog C | Addition of a bulky tert-butyl group to phenyl ring | 250.0 | Steric clash with active site residues (e.g., Phe412) |
| Analog D | Replacement of SO₂Me with a smaller Cl group | 4.1 | Good fit, but altered electronic properties and interactions |
These SAR studies, combining chemical synthesis, bioassays, and computational modeling, provide a clear roadmap for designing next-generation HPPD inhibitors with improved efficacy and selectivity profiles[2, 7].
V. Analytical Chemistry Approaches for Lancotrione Sodium Research
Advanced Chromatographic Techniques for Compound Purity and Identification in Research
Chromatography is the cornerstone of analytical separation science, enabling the isolation of Lancotrione (B608446) sodium from complex mixtures, such as synthetic reaction byproducts or impurities. The primary objective is to achieve high-resolution separation, which is critical for both qualitative identification and the accurate assessment of compound purity.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and polar compounds like Lancotrione sodium. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC method, this compound is separated on a hydrophobic stationary phase (e.g., a C18 column) using a polar mobile phase.
Research findings indicate that an effective separation can be achieved using a gradient elution program. This involves gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol, in an aqueous buffered mobile phase (e.g., water with formic acid or an ammonium (B1175870) acetate (B1210297) buffer). This gradient allows for the efficient elution of this compound while separating it from both more polar and less polar impurities. Detection is commonly performed using a UV-Vis detector, as the triketone chromophore in this compound exhibits strong absorbance in the UV region, with a maximum absorbance (λmax) often observed around 325 nm.
Below is a table summarizing typical parameters for an RP-HPLC method developed for this compound analysis.
| Parameter | Specification | Purpose |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector | Separation and detection of the analyte. |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides a non-polar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier; elution strength is increased by raising its concentration. |
| Elution Mode | Gradient | Ensures efficient separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection Wavelength | 325 nm | Corresponds to a strong absorbance maximum for the triketone chromophore, ensuring high sensitivity. |
| Column Temperature | 30 °C | Maintains stable retention times and improves method reproducibility. |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. As an ionic salt, this compound possesses negligible volatility and is thermally labile, meaning it would decompose at the high temperatures required for GC injection and analysis.
However, GC-MS can be a powerful tool for its analysis following a chemical derivatization step. Derivatization converts the non-volatile Lancotrione anion into a volatile and thermally stable derivative suitable for GC. If successfully applied, GC-MS offers exceptional chromatographic resolution and provides definitive structural information from the mass spectrometric fragmentation patterns, which can be invaluable for identifying trace-level impurities or degradation products that have also been derivatized.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of newly synthesized or isolated this compound. A combination of methods is used to piece together a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. ¹H NMR provides information on the number and environment of protons, such as those in the aromatic ring and other parts of the molecule. ¹³C NMR identifies all unique carbon atoms, including the characteristic signals from the carbonyl carbons within the triketone system.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the Lancotrione anion with high precision. This allows for the calculation of its elemental formula, providing strong evidence for its identity. For the Lancotrione anion (C₁₄H₁₂F₃O₄S⁻), the theoretical exact mass is 333.04087 Da. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, and the resulting fragmentation pattern provides further confirmation of the molecule's substructures.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic strong absorption bands for the carbonyl (C=O) groups of the conjugated diketone system (typically in the 1650-1750 cm⁻¹ region), as well as absorptions corresponding to C-F and S=O bonds.
Quantitative Analytical Methods in Experimental Studies
For experimental studies, measuring the precise amount of this compound is crucial. Quantitative analysis is most commonly performed using the HPLC-UV method described previously. The process involves creating a calibration curve by injecting a series of standard solutions of this compound at known concentrations. The peak area from the UV chromatogram is plotted against the concentration for each standard.
This calibration curve, which should demonstrate high linearity (a coefficient of determination, R², greater than 0.999), is then used to determine the concentration of this compound in unknown samples by measuring their peak area and interpolating the concentration from the curve. Method validation studies establish key performance metrics such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the sensitivity of the assay.
| Performance Metric | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between analyte concentration and detector response over a defined range. |
| Linear Range | e.g., 0.1 - 50 µg/mL | The concentration range over which the method is accurate, precise, and linear. |
| Limit of Detection (LOD) | e.g., 0.05 µg/mL | The lowest concentration of this compound that can be reliably detected by the method. |
| Limit of Quantitation (LOQ) | e.g., 0.15 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (expressed as Relative Standard Deviation). |
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a different compound that has properties more amenable to a specific analytical technique. As mentioned for GC-MS, derivatization is essential for analyzing this compound.
A common strategy to increase volatility for GC analysis is silylation. This involves reacting the acidic enol-protons of the β-diketone moiety with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the acidic protons with non-polar trimethylsilyl (B98337) groups, creating a more volatile and thermally stable derivative that can pass through a GC system without decomposing.
Derivatization can also be employed to enhance detection sensitivity in HPLC. While this compound has a native UV chromophore, for trace-level analysis, it could be reacted with a fluorescent tagging reagent (a fluorophore). This would create a highly fluorescent derivative, allowing for detection using a fluorescence detector, which is typically orders of magnitude more sensitive than a standard UV-Vis detector.
Viii. Future Directions and Emerging Research Avenues for Lancotrione Sodium
Integration of Artificial Intelligence and Machine Learning in Herbicide Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of herbicides like Lancotrione (B608446) sodium. researchgate.netnih.gov These computational tools can significantly accelerate the development process, which is often hindered by high costs and time-consuming screening of countless compounds. researchgate.net
Key Applications of AI/ML in Herbicide Research:
Predictive Modeling: AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding herbicidal activities to predict the efficacy of new, untested compounds. researchgate.netnih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success.
De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures with desired properties, including high affinity for the HPPD enzyme target and favorable environmental profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.comnih.gov For triketone herbicides, these models can identify key structural features that enhance inhibitory activity against the HPPD enzyme. nih.govacs.org For instance, a three-dimensional QSAR study revealed that introducing smaller groups at the 5-position of the cyclohexanedione ring and negative charges at the 3-position of the benzene (B151609) ring could enhance herbicidal activity. nih.gov
Target Identification and Validation: While Lancotrione sodium's target (HPPD) is known, AI can help identify potential secondary targets or off-target effects, contributing to a more comprehensive understanding of its mode of action. researchgate.net
Table 1: Impact of AI/ML on Herbicide Discovery Pipeline
| Stage | Traditional Approach | AI/ML-Enhanced Approach |
| Hit Identification | High-throughput screening of large compound libraries. | Virtual screening of vast virtual libraries; prediction of active compounds. researchgate.net |
| Lead Optimization | Iterative chemical synthesis and biological testing. | De novo design of optimized structures; QSAR-guided modifications. nih.gov |
| Preclinical Testing | Extensive in vitro and in vivo experiments. | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com |
The integration of AI and ML offers a powerful, data-driven approach to herbicide discovery, promising to accelerate the development of more effective and selective compounds related to this compound. researchgate.netmdpi.com
Novel HPPD Enzyme Targets and Binding Sites
Continued research into the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme itself is crucial for the development of next-generation inhibitors. hep.com.cnnih.gov Understanding the structural biology of HPPD and its interaction with inhibitors like this compound can unveil new opportunities for designing more potent and selective herbicides.
Detailed structural and mechanistic studies have revealed that the time-dependent inhibition of HPPD is linked to steric hindrance from the Phe428 residue in the C-terminal α-helix of the enzyme. rcsb.org The binding of inhibitors can induce conformational changes in this region, influencing the inhibitor's residence time on the target. rcsb.org
Future research will likely focus on:
Exploring Allosteric Sites: While current HPPD inhibitors, including the triketone class, typically target the enzyme's active site by chelating the Fe(II) ion, the discovery of allosteric sites—alternative binding locations on the enzyme—could lead to entirely new classes of inhibitors with different modes of action. hep.com.cnscbt.com
Characterizing Species-Specific Differences: Subtle variations in the HPPD enzyme structure between different plant species can be exploited to develop more selective herbicides. High-resolution crystal structures of HPPD from various weed and crop species can inform the design of inhibitors that preferentially bind to the weed enzyme. nih.govresearchgate.net
Computational Docking and Dynamics Simulations: Molecular docking and molecular dynamics simulations are powerful tools for visualizing and analyzing the interactions between an inhibitor and the HPPD enzyme at an atomic level. nih.govhep.com.cn These simulations can predict binding affinities and help rationalize the structure-activity relationships observed in experimental studies. For example, docking studies have shown that additional π-π stacking interactions with specific phenylalanine residues (e.g., Phe392) can enhance inhibitor binding. hep.com.cnacs.org
Table 2: Key Amino Acid Residues in HPPD-Inhibitor Interactions
| Amino Acid Residue | Type of Interaction | Significance |
| Phe424 | π-π Stacking | Contributes to the binding of the inhibitor's aromatic scaffold. mdpi.comhep.com.cn |
| Phe381 | π-π Stacking | Also involved in positioning the aromatic portion of the inhibitor. mdpi.comhep.com.cn |
| Phe392 | π-π Stacking | Can form additional interactions with extended parts of the inhibitor molecule. hep.com.cn |
| Ser267 | Hydrogen Bonding | Can form hydrogen bonds with the inhibitor. mdpi.com |
By elucidating the intricate details of HPPD-inhibitor interactions, researchers can rationally design new molecules with improved efficacy and selectivity, building upon the foundation of compounds like this compound. nih.govresearchgate.net
Exploration of Natural Product-Derived Analogues
Nature has long been a source of inspiration for the development of new herbicides. The triketone class of HPPD inhibitors itself originated from the discovery of leptospermone (B1674756), a natural β-triketone produced by the bottlebrush plant (Callistemon citrinus). nih.govprimescholars.com This "bio-inspired" approach continues to be a promising avenue for discovering novel herbicidal compounds. naturaldesignsvt.com
The search for natural product-derived analogues of this compound involves:
Screening Natural Compound Libraries: Systematic screening of extracts from plants, fungi, and bacteria for HPPD-inhibiting activity can lead to the identification of new lead compounds. nih.gov
Semi-synthesis and Total Synthesis: Once a promising natural product is identified, its structure can be modified through semi-synthetic approaches or used as a template for the total synthesis of novel analogues. nih.gov This allows for the optimization of its herbicidal properties.
Bio-inspired Design: Even without a direct natural product lead, the structural motifs found in nature can inspire the design of new synthetic molecules. researchgate.net This strategy aims to create "natural-like" herbicides that may have novel mechanisms of action and more favorable environmental profiles. researchgate.net For instance, researchers have investigated 2-acylcyclohexane-1,3-diones from Peperomia species, which are structurally similar to commercial triketone herbicides. nih.gov
The serendipitous discovery of HPPD inhibitors from allelopathic plants has paved the way for the development of a wide range of effective herbicides. acs.org Continued exploration of nature's chemical diversity is likely to yield new scaffolds and active ingredients that can complement and enhance the utility of existing compounds like this compound. researchgate.net
Development of Advanced Delivery Systems for Targeted Efficacy
The effectiveness of a herbicide is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the plant in sufficient concentration. Advanced delivery systems, particularly those based on nanotechnology, offer a means to improve the targeted efficacy of this compound, enhance its stability, and potentially reduce its environmental impact. shs-conferences.orgmdpi.com
Nano-delivery systems can encapsulate the active ingredient in nanoscale carriers, offering several advantages: frontiersin.org
Controlled Release: Nanoencapsulation allows for the gradual release of the herbicide over time, which can prolong its effectiveness and reduce the need for frequent applications. mdpi.com
Enhanced Stability: The nano-carrier can protect the herbicide from environmental degradation by factors such as UV radiation and microbial activity. mdpi.com
Improved Uptake and Translocation: The small size of nanoparticles can facilitate their adhesion to and penetration of plant tissues, leading to more efficient uptake. mdpi.compreprints.org
Table 3: Types of Nanocarriers for Herbicide Delivery
| Nanocarrier Type | Description | Potential Advantages |
| Polymeric Nanoparticles | Made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or chitosan. mdpi.com | Biocompatible, biodegradable, tunable release properties. azonano.com |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | High stability, improved solubility of lipophilic herbicides. mdpi.com |
| Nanocapsules | Core-shell structures where the herbicide is contained within a core surrounded by a polymeric shell. mdpi.com | Excellent protection of the active ingredient, controlled release kinetics. mdpi.com |
| Carbon Nanotubes (CNTs) | Tubular structures of carbon atoms. | High surface area, potential for functionalization for targeted delivery. shs-conferences.org |
The development of advanced formulations for this compound using these technologies could lead to more efficient and sustainable weed control solutions, marking a significant step forward in herbicide application technology. shs-conferences.orgpreprints.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Lancotrione sodium in environmental samples, and how should sample preparation be optimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification, with mobile phases optimized for polar metabolites. For complex matrices (e.g., soil or water), solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Validation should include spike-and-recovery tests at concentrations relevant to environmental thresholds (e.g., 0.1–10 ppm) . Mass spectrometry (LC-MS/MS) is preferred for trace analysis, requiring isotopic internal standards (e.g., deuterated analogs) to correct matrix effects .
Q. How should researchers ensure the stability of this compound during long-term storage in laboratory conditions?
- Methodological Answer : Stability studies should assess degradation under varying temperatures (-20°C vs. 4°C), light exposure, and pH (neutral to slightly acidic). Accelerated stability testing via thermal stress (40°C for 14 days) can predict shelf life. Lyophilization in amber vials under inert gas (N₂) minimizes hydrolysis and photodegradation, as recommended for sulfonylurea herbicides .
Q. What critical parameters must be validated when developing a chromatographic method for this compound in biological matrices?
- Methodological Answer : Key validation parameters include:
- Linearity : Calibration curves spanning 3 orders of magnitude (e.g., 1–1000 ng/mL).
- Limit of Detection (LOD) : Determined via signal-to-noise ratio ≥3.
- Precision/Accuracy : Intra- and inter-day CV <15% and recovery rates >80%.
- Selectivity : Resolution from co-eluting metabolites (e.g., hydroxylated derivatives) using gradient elution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols?
- Methodological Answer : Contradictions often arise from pH-dependent solubility (pKa ~3.5) and matrix ion strength. A comparative study should:
- Vary pH : Test extraction efficiency at pH 2.5 vs. 5.0.
- Include Ion-Pairing Agents : Additives like tetrabutylammonium bromide improve LLE recovery in high-salinity samples.
- Statistical Analysis : Use ANOVA to identify significant variables (e.g., solvent polarity, sorbent type in SPE) .
Q. What in silico strategies are effective for predicting the environmental degradation pathways of this compound, and how can these be experimentally validated?
- Methodological Answer :
- Computational Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict hydrolysis sites and microbial degradation products.
- Metabolite Profiling : Incubate this compound with soil microcosms and analyze via high-resolution LC-QTOF-MS. Compare results with in silico predictions.
- Isotope Tracing : ¹⁴C-labeled this compound can track mineralization rates in aerobic/anaerobic conditions .
Q. What experimental designs are optimal for studying the synergistic effects of this compound with adjuvants in herbicide formulations?
- Methodological Answer :
- Factorial Design : Test concentration gradients of this compound and adjuvants (e.g., surfactants) on target plant species.
- Response Surface Methodology (RSM) : Model interactions using central composite design to identify optimal ratios.
- Bioassay Validation : Measure enzyme inhibition (e.g., acetolactate synthase) and compare with field efficacy trials .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis when reporting bioactivity data?
- Methodological Answer :
- Purity Assessment : Use NMR (>95% purity) and HPLC-ELSD to quantify impurities.
- Standardized Protocols : Document reaction conditions (e.g., temperature, catalyst) and purification steps (e.g., recrystallization solvents).
- Include Negative Controls : Test impurity fractions for bioactivity to isolate this compound-specific effects .
Tables: Key Analytical Parameters for this compound
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| LOD | 0.05 ppm | 0.001 ppm |
| LOQ | 0.2 ppm | 0.005 ppm |
| Recovery (Water) | 85–92% | 88–95% |
| Runtime | 12 min | 8 min |
| Matrix Effects | Moderate (adjust with SPE) | High (requires isotopic standards) |
Data synthesized from environmental and pharmaceutical method validations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
